molecular formula C22H18N4O B2770894 (E)-9-methyl-2-(phenylamino)-3-((phenylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 303024-78-4

(E)-9-methyl-2-(phenylamino)-3-((phenylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2770894
CAS No.: 303024-78-4
M. Wt: 354.413
InChI Key: LNLUODVEBDXCRA-HZHRSRAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-9-methyl-2-(phenylamino)-3-((phenylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C22H18N4O and its molecular weight is 354.413. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(E)-9-methyl-2-(phenylamino)-3-((phenylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The compound features a pyrido[1,2-a]pyrimidin-4-one core with substitutions that may influence its biological activity. The presence of the phenylamino and phenylimino groups suggests possible interactions with various biological targets.

  • PKM2 Activation : Research indicates that compounds similar to this compound may act as activators of pyruvate kinase M2 (PKM2), an enzyme implicated in cancer metabolism. PKM2 activation can lead to altered metabolic pathways in tumor cells, potentially inhibiting tumor growth and proliferation .
  • Antimicrobial Activity : Preliminary studies have shown that derivatives of pyrido[1,2-a]pyrimidin-4-one exhibit antibacterial and antifungal properties. In vitro tests against various bacterial strains (e.g., E. coli, S. aureus) demonstrated moderate to significant antimicrobial activity .

Antitumor Activity

A series of biological assays were conducted to evaluate the antitumor potential of the compound and its derivatives:

  • Cell Viability Assays : The compound was tested against several human cancer cell lines, including those derived from lung and breast cancers. Results indicated a dose-dependent reduction in cell viability, suggesting cytotoxic effects .
  • Mechanistic Studies : Further investigation into the mechanism revealed that the compound may induce apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers .

Antimicrobial Testing

The antimicrobial efficacy was assessed using the agar-well diffusion method:

  • Tested Strains : The compound was evaluated against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Salmonella typhi) bacteria.
  • Results : The compound exhibited varying degrees of inhibition against these strains, indicating potential as an antimicrobial agent .

Case Study 1: Cancer Cell Line Response

A study published in 2013 explored the effects of PKM2 activators on cancer cell metabolism. The findings suggested that while PKM2 activation alone does not significantly alter metabolism, it can enhance the effects of other therapeutic agents when combined . This implies that this compound could be used synergistically with other treatments.

Case Study 2: Antimicrobial Efficacy

In a recent investigation into novel thiazole and triazole derivatives, compounds similar to this compound were found to possess significant antimicrobial activity against multiple strains. This highlights the potential for developing new antimicrobial agents based on this scaffold .

Data Summary

Activity TypeTest MethodResultsReferences
AntitumorCell Viability AssayDose-dependent cytotoxicity
PKM2 ActivationMetabolic Pathway AnalysisEnhanced effect with other drugs
AntimicrobialAgar-Well DiffusionModerate to significant activity

Properties

IUPAC Name

2-anilino-9-methyl-3-(phenyliminomethyl)pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O/c1-16-9-8-14-26-21(16)25-20(24-18-12-6-3-7-13-18)19(22(26)27)15-23-17-10-4-2-5-11-17/h2-15,24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNLUODVEBDXCRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=NC3=CC=CC=C3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.